4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Description
4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is an organic compound with a complex structure that includes a quinolinone core, benzyloxyphenyl group, and methoxy substituents
Properties
IUPAC Name |
6,7-dimethoxy-4-(2-phenylmethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-27-22-12-19-18(13-24(26)25-20(19)14-23(22)28-2)17-10-6-7-11-21(17)29-15-16-8-4-3-5-9-16/h3-12,14,18H,13,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMANVHRUZPSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-(benzyloxy)benzaldehyde with 6,7-dimethoxy-1-tetralone under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the quinolinone core.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products
The major products formed from these reactions include various quinolinone derivatives with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-benzyloxyphenylacetic acid
- 4-benzyloxyphenol
- N-[4-(benzyloxy)phenyl]glycinamide
Uniqueness
4-[2-(BENZYLOXY)PHENYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a quinolinone core with benzyloxy and methoxy groups sets it apart from other similar compounds, making it a valuable molecule for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
